Suc-Phe-Pro-Phe-Pna
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Suc-Phe-Pro-Phe-Pna involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically includes the following steps:
Coupling Reactions: The amino acids are sequentially coupled to a solid support resin using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Suc-Phe-Pro-Phe-Pna primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, a yellow chromophore that can be measured spectrophotometrically .
Common Reagents and Conditions:
Enzymes: Chymotrypsin, elastase, cathepsin G, and other proteases.
Buffers: Tris-HCl buffer (pH 8.0), phosphate-buffered saline (PBS), and HEPES buffer.
Conditions: Reactions are typically carried out at 25-37°C, depending on the enzyme used
Major Products: The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be quantified by measuring absorbance at 410 nm .
Scientific Research Applications
Chemistry: Suc-Phe-Pro-Phe-Pna is used as a substrate in enzymatic assays to study the activity and specificity of various proteases. It helps in understanding enzyme kinetics and inhibitor screening .
Biology: In biological research, this compound is used to investigate the role of proteases in physiological and pathological processes. It is particularly useful in studying the function of proteases in cell signaling, apoptosis, and immune response .
Medicine: this compound is employed in diagnostic assays to measure protease activity in clinical samples. It aids in the diagnosis of diseases related to protease dysregulation, such as cancer and inflammatory disorders .
Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify potential protease inhibitors, which can be developed into therapeutic agents .
Mechanism of Action
Mechanism: Suc-Phe-Pro-Phe-Pna acts as a substrate for proteases. Upon binding to the active site of the enzyme, the peptide bond between phenylalanine and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This reaction is monitored by measuring the increase in absorbance at 410 nm .
Molecular Targets and Pathways: The primary molecular targets of this compound are serine proteases, such as chymotrypsin and elastase. These enzymes catalyze the hydrolysis of the peptide bond, leading to the release of p-nitroaniline .
Comparison with Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: A substrate for elastase and chymotrypsin, similar in structure but with alanine residues instead of phenylalanine.
Suc-Ala-Glu-Pro-Phe-pNA: A substrate for peptidyl-prolyl cis-trans isomerase, differing by the presence of glutamic acid.
Uniqueness: Suc-Phe-Pro-Phe-Pna is unique due to its specific sequence of phenylalanine and proline, which makes it a preferred substrate for certain proteases. Its ability to release a chromogenic product upon hydrolysis allows for easy quantification of enzyme activity .
Properties
IUPAC Name |
4-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O8/c39-29(17-18-30(40)41)35-27(21-23-10-5-2-6-11-23)33(44)37-19-7-12-28(37)32(43)36-26(20-22-8-3-1-4-9-22)31(42)34-24-13-15-25(16-14-24)38(45)46/h1-6,8-11,13-16,26-28H,7,12,17-21H2,(H,34,42)(H,35,39)(H,36,43)(H,40,41)/t26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXQJAQQADKISV-KCHLEUMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75651-68-2 | |
Record name | 75651-68-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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